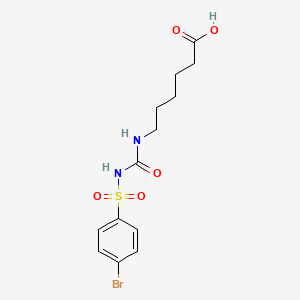

methyl 4-(N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

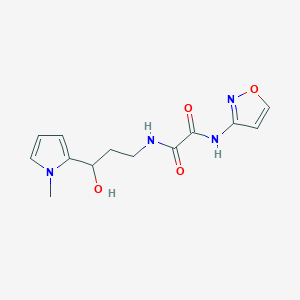

The compound “methyl 4-(N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)benzoate” is a complex organic molecule. It contains a benzoate group, a sulfamoyl group, and a piperidinyl group . These groups are common in many pharmaceuticals and bioactive compounds.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The piperidine ring provides a cyclic structure, the sulfamoyl group could contribute to the polarity of the molecule, and the benzoate group is an ester, which could be involved in various chemical reactions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer that it could undergo reactions typical of its functional groups. For example, the benzoate group could undergo hydrolysis, and the sulfamoyl group could participate in substitution reactions .Physical and Chemical Properties Analysis

Without specific data, we can only speculate on the properties of this compound. It’s likely to be solid at room temperature, given the presence of the aromatic ring and the piperidine ring . Its solubility would depend on the specific arrangement of its functional groups.Applications De Recherche Scientifique

Chemical Synthesis and Reactions

- Alkyne-Iminium Ion Cyclizations : The compound serves as a reactant in nucleophile-promoted alkyne-iminium ion cyclizations, useful in organic syntheses (Arnold et al., 2003).

- Solvent Influence in Sulfoxide Thermolysis : Studies have shown that the solvent can significantly affect the regioselectivity of sulfoxide thermolysis in related β-amino-α-sulfinyl esters, demonstrating the compound's utility in exploring chemical reaction dynamics (Bänziger et al., 2002).

Pharmaceutical Research and Development

- Antidepressant Metabolism Studies : The compound is involved in research for understanding the metabolic pathways of novel antidepressants, highlighting its importance in pharmaceutical research (Hvenegaard et al., 2012).

- Antimicrobial Agents : Derivatives of the compound have been synthesized and tested for their efficacy as antimicrobial agents, indicating its potential in developing new antimicrobial drugs (Vinaya et al., 2009).

Material Science and Engineering

- Nanofiltration Membrane Development : Research has been conducted using sulfonated aromatic diamine monomers related to this compound in the creation of novel nanofiltration membranes, demonstrating its relevance in material science and environmental engineering (Liu et al., 2012).

Analytical Chemistry

- Analytical Method Development : The compound has been used in the development of sensitive and selective methods for the determination of pharmaceutical agents in human plasma, underlining its utility in analytical chemistry (Kline et al., 1999).

Mécanisme D'action

Safety and Hazards

As with any chemical compound, handling “methyl 4-(N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)sulfamoyl)benzoate” would require appropriate safety measures. Without specific toxicity data, it’s safe to assume that it should be handled with the standard precautions used for chemical substances .

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-[(1-cyclopropylsulfonylpiperidin-4-yl)methylsulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O6S2/c1-25-17(20)14-2-4-15(5-3-14)26(21,22)18-12-13-8-10-19(11-9-13)27(23,24)16-6-7-16/h2-5,13,16,18H,6-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQUWFIOBKDIIT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2928944.png)

![1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethanone](/img/structure/B2928946.png)

![1-[2-(2,2-Difluorocyclopropyl)pyrazol-3-yl]ethanone](/img/structure/B2928947.png)

![1-(5,6-dimethyl-1H-benzimidazol-1-yl)-3-[methyl(phenyl)amino]propan-2-ol](/img/structure/B2928950.png)

![N-(Piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2928955.png)

![(11Z)-11-[(3,4-dimethoxyphenyl)imino]-N-(4-fluorophenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2928956.png)